molecular formula C16H14O3 B13899138 4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde

4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B13899138
M. Wt: 254.28 g/mol
InChI Key: VDROFTCLDLEVSZ-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde is an organic compound with the molecular formula C16H14O3 It is a derivative of benzaldehyde, characterized by the presence of a 4-methylphenyl group and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-[2-(4-Methylphenyl)-2-oxoethoxy]benzoic acid.

    Reduction: 4-[2-(4-Methylphenyl)-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde: Similar structure but with a methyl group at a different position.

    4-(4-Methylphenyl)benzaldehyde: Lacks the oxoethoxy linkage.

Uniqueness

4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both the 4-methylphenyl group and the oxoethoxy linkage, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde

InChI

InChI=1S/C16H14O3/c1-12-2-6-14(7-3-12)16(18)11-19-15-8-4-13(10-17)5-9-15/h2-10H,11H2,1H3

InChI Key

VDROFTCLDLEVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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